1-(5-chloro-2-methylphenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
This compound belongs to the 1,2,3-triazole carboxamide class, characterized by a triazole core substituted with a 5-chloro-2-methylphenyl group at position 1 and a 3-methoxyphenyl carboxamide at position 2. The structural complexity arises from the chloro and methyl substituents on the phenyl ring, which influence electronic and steric properties, and the methoxy group on the carboxamide moiety, which may enhance solubility and bioavailability.
Propriétés
IUPAC Name |
1-(5-chloro-2-methylphenyl)-N-(3-methoxyphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2/c1-11-7-8-13(19)9-16(11)23-12(2)17(21-22-23)18(24)20-14-5-4-6-15(10-14)25-3/h4-10H,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNALJXMBVZQDJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
1-(5-chloro-2-methylphenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18 H17 Cl N4 O2 |
| Molecular Weight | 356.81 g/mol |
| LogP | 3.8151 |
| Polar Surface Area | 57.105 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
These properties suggest a moderate lipophilicity and potential for interaction with biological membranes, which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds within the triazole class. For instance, a study evaluating various triazole derivatives found that many exhibited significant antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) with IC50 values ranging from 1.1 to 4.24 μM .
The mechanism of action for these compounds often involves the inhibition of thymidylate synthase (TS), an essential enzyme for DNA synthesis in rapidly dividing cells. Specifically, compounds similar to our target compound have shown TS inhibition with IC50 values notably lower than standard chemotherapeutic agents like Pemetrexed .
Antimicrobial Activity
The antimicrobial properties of triazole derivatives have also been extensively studied. In one investigation, several synthesized triazole compounds demonstrated potent antibacterial effects against Escherichia coli and Staphylococcus aureus, indicating their potential as antimicrobial agents . The study reported that certain derivatives showed higher inhibition rates compared to traditional antibiotics, suggesting a promising alternative for treating bacterial infections.
Case Study 1: Anticancer Efficacy
A specific derivative related to our compound was tested against multiple cancer cell lines and exhibited potent antiproliferative effects. The study indicated that the presence of the chloro group at the 5-position significantly enhanced its anticancer efficacy . The results suggested that modifications in the molecular structure could lead to improved therapeutic agents.
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial activity of triazole derivatives found that compounds synthesized through “click” chemistry displayed remarkable antifungal and antibacterial properties . Among these, certain derivatives achieved inhibition rates significantly higher than those of metronidazole, underscoring the potential of triazoles in developing new antimicrobial therapies.
Applications De Recherche Scientifique
Anticancer Activity
Research indicates that compounds containing triazole moieties often exhibit significant anticancer properties. For instance:
- A study demonstrated that derivatives similar to this compound showed cytotoxic effects against various cancer cell lines, with IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL. Such findings suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Study : In vitro testing of related triazole derivatives indicated a protective index against tumor cells that was significantly higher than standard chemotherapeutics such as doxorubicin. This suggests a promising avenue for developing new anticancer agents based on this compound's structure.
Antimicrobial Activity
The antimicrobial efficacy of triazole derivatives has been well-documented:
- Related compounds have shown effective inhibition against various bacterial strains, indicating that the triazole ring enhances membrane permeability and disrupts bacterial cell wall synthesis.
Case Study : A comparative study on the antimicrobial effects of triazole derivatives highlighted their potential as alternatives to traditional antibiotics, particularly in treating resistant bacterial strains.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Features and Molecular Properties
Key Observations :
- Chlorine Placement : The target compound’s 5-chloro-2-methylphenyl group differs from the 3-chloro-4-methylphenyl analog , which may alter steric hindrance and electron-withdrawing effects.
- Methoxy vs. Methyl : The 3-methoxyphenyl carboxamide in the target compound likely improves solubility compared to the 2-methylphenyl group in .
- Core Heterocycle : Unlike pyrazole-based analogs (e.g., compound 3a in ), triazole derivatives generally exhibit enhanced metabolic stability due to reduced susceptibility to oxidative degradation.
Spectroscopic and Analytical Data
Table 3: Spectral Data for Selected Compounds
Notes:
- The target compound’s ¹H-NMR would show characteristic peaks for the triazole proton (~8.12 ppm), methyl groups (~2.6 ppm), and methoxy group (~3.8 ppm).
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(5-chloro-2-methylphenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, and what methodological considerations are critical for reproducibility?
- Answer : The synthesis typically involves a multi-step process, including:
Cycloaddition reactions to form the triazole core, often using copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
Amide coupling between the triazole carboxylic acid derivative and the 3-methoxyaniline moiety, facilitated by coupling agents like EDCI/HOBt in solvents such as DMF or acetonitrile .
Purification via column chromatography or recrystallization to isolate the target compound.
- Key variables : Solvent polarity (e.g., DMF for solubility), temperature control (20–80°C), and catalyst selection (e.g., Cu(I) for regioselectivity). Detailed protocols are validated using HPLC and mass spectrometry .
Q. How is the molecular structure of this compound characterized, and what tools are essential for validation?
- Answer : Structural elucidation employs:
- X-ray crystallography : Refinement using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks) .
- Spectroscopy :
- NMR : H and C NMR to confirm substituent positions and purity (e.g., aromatic protons at δ 7.2–8.1 ppm) .
- MS : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 397.1) .
- Validation : Cross-referencing crystallographic data with spectroscopic results ensures structural integrity .
Advanced Research Questions
Q. What experimental design strategies optimize the synthesis yield and regioselectivity of the triazole core?
- Answer : Key strategies include:
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates and regioselectivity in CuAAC .
- Catalyst screening : Cu(I) vs. Ru(II) catalysts to control 1,4- vs. 1,5-triazole regiochemistry .
- Ultrasound-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yields by 15–20% .
- Design of Experiments (DoE) : Multivariate analysis to identify critical factors (e.g., temperature, stoichiometry) .
Q. How can researchers resolve contradictions in crystallographic and spectroscopic data during structural validation?
- Answer : Contradictions may arise from:
- Disorder in crystal packing : Use SHELXL’s PART and ISOR commands to model anisotropic displacement .
- Dynamic effects in solution : Compare NMR data (e.g., rotameric populations) with static crystal structures .
- Validation tools : WinGX/ORTEP for visualizing electron density maps and refining hydrogen atom positions .
Q. What methodologies are employed to study the compound’s biological interactions, and how can structure-activity relationships (SAR) be explored?
- Answer : Approaches include:
- Molecular docking : Simulations using AutoDock Vina to predict binding affinities with target proteins (e.g., kinases) .
- In vitro assays :
- Enzyme inhibition : IC determination via fluorogenic substrates .
- Cellular uptake studies : Fluorescence tagging (e.g., BODIPY derivatives) to track intracellular localization .
- SAR exploration : Systematic substitution of the chloro-methylphenyl or methoxyphenyl groups to assess activity changes .
Key Challenges and Future Directions
- Synthetic scalability : Balancing microwave/ultrasound efficiency with large-scale production .
- Biological target identification : Proteomics approaches (e.g., affinity chromatography) to map interaction networks .
- Data reproducibility : Open-access crystallographic databases (e.g., CCDC) for cross-validation .
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